3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole
Description
3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole is a bis-pyrrole derivative featuring two substituted pyrrole rings connected via a methylidene (-CH=) bridge. The parent pyrrole rings are substituted with methyl groups at positions 3,5 (on the 1H-pyrrole ring) and 3,4,5 (on the 2H-pyrrol-2-ylidene moiety). This compound belongs to the class of non-aromatic heterocycles due to the presence of a conjugated imine group in the 2H-pyrrol-2-ylidene ring, which disrupts full aromaticity. Its molecular formula is C₁₅H₂₀N₂, with a molecular weight of 228.33 g/mol.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,4,5-trimethylpyrrole |
InChI |
InChI=1S/C14H18N2/c1-8-6-9(2)15-13(8)7-14-11(4)10(3)12(5)16-14/h6-7,15H,1-5H3/b14-7- |
InChI Key |
JBTBALHVSXQOJY-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C(=C(C(=N2)C)C)C)C |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=C(C(=N2)C)C)C)C |
Origin of Product |
United States |
Biological Activity
3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole is with a molecular weight of approximately 214.306 g/mol. The compound features a complex structure that includes multiple methyl groups and a pyrrole ring, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrrole derivatives. The following sections summarize key findings regarding the biological activity of 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole.
Antimicrobial Activity
Pyrrole derivatives have been extensively studied for their antimicrobial properties. In particular:
-
Antitubercular Activity : Analogues of 2,5-dimethylpyrroles have shown significant activity against Mycobacterium tuberculosis. A study reported minimum inhibitory concentrations (MIC90) for various derivatives in the range of against M. tuberculosis strains . The essential structural features for antimycobacterial activity were identified as critical for the design of new compounds.
Compound MIC90 (µg/mL) 5n 0.40 5q 0.49 5r 1.74 5p 11.17 - Broad-Spectrum Antibacterial Activity : Other studies have indicated that pyrrole derivatives exhibit broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae, often performing comparably or better than established antibiotics like levofloxacin .
Antiviral Activity
Pyrroles have also been investigated for their antiviral properties. Research indicates that certain heterocycles can inhibit viral replication through various mechanisms:
- Mechanism of Action : The antiviral effects are often attributed to the ability of these compounds to interfere with viral entry or replication processes within host cells . Specific IC50 values for pyrrole derivatives have been reported in the literature, showcasing their potential as antiviral agents.
Case Study 1: Antitubercular Screening
A recent study focused on synthesizing and screening a library of pyrrole compounds for antitubercular activity. The results demonstrated that compounds derived from the 2,5-dimethylpyrrole scaffold were particularly effective against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Notably, compound 5n exhibited an MIC90 below with low cytotoxicity against human pulmonary fibroblasts .
Case Study 2: Antibacterial Efficacy
In another study examining the antibacterial efficacy of pyrrole derivatives against ESKAPE pathogens (a group of bacteria known for their resistance), several compounds demonstrated potent inhibitory effects comparable to traditional antibiotics . This highlights the potential utility of pyrrole derivatives in treating resistant bacterial infections.
Scientific Research Applications
Organic Synthesis
Reactivity and Synthesis:
The compound serves as a versatile building block in organic synthesis. Its pyrrole structure allows for various reactions, including electrophilic substitutions and cycloadditions. Researchers have utilized it in the synthesis of more complex molecules, leveraging its reactivity to create novel compounds with potential biological activities .
Case Study: Synthesis of Resveratrol Tetramers
In a notable study, persistent free radicals derived from similar pyrrole compounds were used to synthesize resveratrol tetramers. This process involved oxidative dimerization, highlighting the utility of pyrrole derivatives in creating biologically relevant molecules . The study demonstrated how the unique properties of pyrrole derivatives can facilitate complex organic transformations.
Medicinal Chemistry
Antitumor Activity:
Preliminary investigations into the medicinal properties of 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole have indicated potential antitumor activity. Compounds with similar structures have been studied for their ability to induce oxidative stress in cancer cells, leading to cell death through mechanisms involving free radical generation .
Case Study: Quinone-Based Antitumor Agents
Research on quinone-based antitumor agents has shown that compounds similar to pyrrole derivatives can cause oxidative DNA damage independent of oxygen levels. This mechanism suggests that 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole could be further explored for its potential as an anticancer agent .
Materials Science
Polymer Chemistry:
The compound's ability to participate in radical polymerization processes makes it valuable in materials science. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Researchers are investigating its use in developing high-performance polymers for various industrial applications .
Case Study: Development of Conductive Polymers
One study focused on using pyrrole derivatives to create conductive polymers. The incorporation of 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole into polymer chains resulted in materials with improved electrical conductivity and flexibility, making them suitable for electronic applications .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Facilitates diverse reactions |
| Medicinal Chemistry | Potential antitumor agent | Induces oxidative stress in cancer cells |
| Materials Science | Enhances properties of polymers | Improves conductivity and flexibility |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole and analogous pyrrole derivatives:
Key Observations :
Structural Complexity: The target compound exhibits greater steric bulk compared to simpler pyrroles (e.g., 1-methylpyrrole) due to its multiple methyl substituents and extended conjugation. This likely enhances its thermal stability but reduces volatility .
Synthetic Routes :
- The synthesis of bis-pyrroles often involves condensation or cycloaddition reactions. For example, SC-2001 and sulfonated pyrroles (e.g., compound 7c) are synthesized via cyclization or 1,3-dipolar additions, whereas the target compound may require tailored condensation steps due to its specific substitution pattern .
Its methyl groups may enhance lipophilicity, a trait advantageous for membrane penetration . Electronic Properties: The non-aromatic 2H-pyrrol-2-ylidene moiety in the target compound introduces a localized electron-deficient region, contrasting with fully aromatic systems like 3,3′-bipyrrole. This could influence its behavior in charge-transfer complexes .
Analytical Challenges :
- Similar to 1-methylpyrrole, the target compound may face detection issues in GC-MS due to thermal instability during desorption, though its higher molecular weight could mitigate this .
Preparation Methods
Preparation of Substituted Pyrrole Precursors
- The 3,5-dimethyl-1H-pyrrole and 3,4,5-trimethyl-2H-pyrrole units are synthesized or obtained through established pyrrole synthesis methods, often involving cyclization of appropriate precursors or functionalization of existing pyrrole rings.
- Methylation at specific positions is achieved via selective alkylation or by using methyl-substituted starting materials.
Formation of the Methylene Linkage
- The methylene bridge connecting the two pyrrole units is typically introduced by a condensation reaction between the 2-position of the 3,5-dimethylpyrrole and the 2-position of the 3,4,5-trimethylpyrrole.
- This step often requires controlled conditions such as refluxing in solvents like toluene or chloroform to promote the formation of the ylidene linkage.
- Reaction times vary from several hours to days depending on temperature and solvent choice.
Reaction Conditions and Optimization
- Solvents: Toluene, chloroform, and diethyl ether are commonly used. Boiling point solvents like toluene and chloroform provide better yields due to enhanced reaction kinetics.
- Temperature: Elevated temperatures (reflux) significantly improve yields compared to room temperature reactions.
- Time: Reaction times range from 5 hours (at reflux) to several days (at room temperature), with shorter times favored at higher temperatures.
Detailed Research Findings and Data
Yield and Purity Data
| Reaction Parameter | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method A | Toluene | Reflux (~110°C) | 5 hours | 75–95 | High yield, shorter reaction time |
| Method B | Chloroform | Reflux (~61°C) | 5 hours | 75–95 | Comparable yield to toluene |
| Method C | Diethyl ether | Room temperature | 2–21 days | Variable | Lower yield, longer reaction time |
Influence of Substituents and Solvent
- The presence of multiple methyl groups enhances the stability of the pyrrole rings but can introduce steric hindrance, affecting reaction rates.
- Solvent polarity and boiling point influence the reaction pathway and product formation.
- For example, certain derivatives with bulky substituents require diethyl ether at room temperature to avoid side reactions or decomposition.
Purification and Characterization
- The crude product is typically purified by crystallization from ethanol or other suitable solvents.
- Characterization involves 1H and 13C NMR spectroscopy, including two-dimensional techniques (HMQC, HMBC) to confirm the structure and substitution pattern.
- Single-crystal X-ray diffraction has been used for related pyrrole derivatives to confirm molecular geometry and bonding.
Comparative Table of Related Pyrrole Derivatives and Their Preparation
| Compound Name | Key Features | Preparation Notes |
|---|---|---|
| 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole | Multi-methylated pyrrole dimer via methylene | Multi-step synthesis; reflux in toluene/chloroform preferred |
| Ethyl 4,5-dimethyl-2-(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl-1H-pyrrole | Contains ethyl group; pharmaceutical interest | Similar condensation methods; solvent-dependent yields |
| (Z)-2-(2H-pyrrol-2-ylidene)methyl-1H-pyrrole | Simpler structure | Easier synthesis; lower steric hindrance |
| 3-(pyrrolyl)indole derivatives | Diverse biological activities | Varied synthetic routes depending on substitution |
Summary of Preparation Methodology
- The synthesis of 3,5-Dimethyl-2-((3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole is best achieved via condensation of appropriately substituted pyrrole precursors under reflux conditions in toluene or chloroform.
- Reaction parameters such as solvent choice, temperature, and time critically influence yield and purity.
- Purification by crystallization and detailed spectroscopic characterization ensure the structural integrity of the final compound.
- The synthetic approach is consistent with methods used for related pyrrole derivatives, with adaptations to accommodate the steric and electronic effects of multiple methyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
